molecular formula C13H9Cl2FO B14064983 (2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-methanol

(2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-methanol

Cat. No.: B14064983
M. Wt: 271.11 g/mol
InChI Key: AZOYCSSGTZLMLB-UHFFFAOYSA-N
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Description

(2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-methanol is a halogenated biphenyl methanol derivative characterized by a biphenyl core substituted with chlorine atoms at the 2' and 5' positions, a fluorine atom at the 6-position, and a hydroxymethyl group (-CH2OH) at the 2-position.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[2-(2,5-dichlorophenyl)-3-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-9-4-5-11(15)10(6-9)13-8(7-17)2-1-3-12(13)16/h1-6,17H,7H2

InChI Key

AZOYCSSGTZLMLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Cl)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:

    Halogenation: The biphenyl structure is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.

    Grignard Reaction: The halogenated biphenyl is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methanol group.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol.

Industrial Production Methods: Industrial production of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The chlorine and fluorine atoms on the biphenyl structure can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Biphenyl derivative without the methanol group.

    Substitution: Biphenyl derivatives with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

Chemistry:

    Catalysis: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.

Biology and Medicine:

    Pharmaceuticals: Research is ongoing to investigate the potential of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol as a lead compound for the development of new drugs targeting specific biological pathways.

    Biochemical Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Industry:

    Chemical Manufacturing: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol is used as an intermediate in the synthesis of various industrial chemicals and specialty products.

Mechanism of Action

The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to active sites or allosteric sites, altering the conformation and function of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other halogenated biphenyl derivatives. A notable analogue is 2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide (Compound 9) from . Below is a comparative analysis:

Property (2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-methanol Compound 9 ()
Core Structure Biphenyl with -CH2OH substituent Biphenyl fused to dibenzoazepine with acetamide
Halogenation 2',5'-Dichloro, 6-fluoro 2-Fluoro
Functional Groups Hydroxymethyl (-CH2OH) Acetamide (-CONH), methyl, ketone
Molecular Weight ~290.6 g/mol (estimated) 451 g/mol (MS: m/z 451 [M−H]+)
Water Solubility Likely low (due to halogenation) Not explicitly reported; tested via HPLC
Spectral Data N/A 1H/13C-NMR, MS provided

Key Observations:

Halogenation Effects : The dichloro and fluoro substituents in the target compound increase steric bulk and electron-withdrawing effects compared to Compound 9’s single fluoro group. This may reduce solubility but enhance stability in biological systems.

Synthetic Complexity : Compound 9’s fused heterocyclic structure requires multi-step synthesis, while the target compound’s synthesis may prioritize regioselective halogenation.

Solubility and Physicochemical Behavior

describes a standardized water solubility assay for structurally related compounds (50 mg in 1 mL water, HPLC analysis). Methanol extracts (e.g., ) often isolate similar lipophilic aromatics, supporting the inference that halogenated biphenyls require organic solvents for isolation .

Biological Activity

(2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-methanol is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique halogenated structure, has been explored for various pharmacological applications, including anticancer and anti-inflammatory properties.

The compound's structure features two chlorine atoms and one fluorine atom on a biphenyl backbone, along with a methanol group. These modifications influence its physicochemical properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:

  • Binding to Active Sites : The compound may bind directly to the active sites of enzymes, inhibiting or enhancing their activity.
  • Allosteric Modulation : It may also modify the conformation of target proteins through allosteric interactions, affecting their function.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF7. The following table summarizes the findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.4Induction of apoptosis via caspase activation
MCF718.7Cell cycle arrest at G2/M phase
A54920.3Inhibition of proliferation

These results suggest that the compound induces apoptosis through the activation of caspases and alters cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Studies have reported that it inhibits the production of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A study published in Nature evaluated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, supporting its role as an anticancer agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound. It was found to effectively reduce TNF-alpha levels in macrophages, demonstrating its potential for treating inflammatory conditions .

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